molecular formula C18H17NO5 B11055252 2-imino-4-(3,4,5-trimethoxyphenyl)-2H-chromen-7-ol

2-imino-4-(3,4,5-trimethoxyphenyl)-2H-chromen-7-ol

Cat. No.: B11055252
M. Wt: 327.3 g/mol
InChI Key: RVZOJAFVEAKNOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-imino-4-(3,4,5-trimethoxyphenyl)-2H-chromen-7-ol is a synthetic organic compound that belongs to the class of chromen derivatives. This compound is characterized by the presence of an imino group at the 2-position and a trimethoxyphenyl group at the 4-position of the chromen ring. It has garnered significant interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imino-4-(3,4,5-trimethoxyphenyl)-2H-chromen-7-ol typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with appropriate chromen derivatives under specific reaction conditions. One common method includes the use of a base catalyst such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-imino-4-(3,4,5-trimethoxyphenyl)-2H-chromen-7-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the imino group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group, with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino-chromen derivatives.

    Substitution: Various substituted chromen derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-imino-4-(3,4,5-trimethoxyphenyl)-2H-chromen-7-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects such as apoptosis (programmed cell death) in cancer cells and inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(3,4,5-trimethoxyphenyl)-2H-chromen-7-ol
  • 2-hydroxy-4-(3,4,5-trimethoxyphenyl)-2H-chromen-7-ol
  • 2-methyl-4-(3,4,5-trimethoxyphenyl)-2H-chromen-7-ol

Uniqueness

2-imino-4-(3,4,5-trimethoxyphenyl)-2H-chromen-7-ol stands out due to the presence of the imino group, which imparts unique chemical reactivity and biological activity. This structural feature allows for specific interactions with enzymes and receptors, making it a valuable compound for targeted therapeutic applications.

Properties

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

2-imino-4-(3,4,5-trimethoxyphenyl)chromen-7-ol

InChI

InChI=1S/C18H17NO5/c1-21-15-6-10(7-16(22-2)18(15)23-3)13-9-17(19)24-14-8-11(20)4-5-12(13)14/h4-9,19-20H,1-3H3

InChI Key

RVZOJAFVEAKNOP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC(=N)OC3=C2C=CC(=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.